2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide
Description
Structural Significance of Benzo[d]isothiazole-1,1-dioxide and Benzo[d]thiazole Moieties
The benzo[d]isothiazole-1,1-dioxide scaffold is characterized by a benzene ring fused to an isothiazole ring bearing two oxygen atoms bonded to sulfur, forming a sulfone group. This structural motif has been explored for its antimicrobial, antiviral, and antiproliferative activities, as evidenced by screening studies of various derivatives that highlight its potential as a pharmacologically relevant core.
Benzo[d]thiazole, on the other hand, consists of a benzene ring fused to a thiazole ring, a heterocyclic aromatic compound containing nitrogen and sulfur atoms. This moiety is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and drugs exhibiting anticancer, antimicrobial, antifungal, antidiabetic, and anticonvulsant properties. The electronic and structural features of benzo[d]thiazole contribute to its ability to interact with diverse biological targets, making it a versatile pharmacophore.
The fusion of these two heterocyclic systems into hybrid molecules aims to combine their individual bioactivities, potentially resulting in enhanced therapeutic efficacy. For example, benzothiazole hybrids have been designed as vascular endothelial growth factor receptor-2 inhibitors with promising anticancer activity, demonstrating the value of combining these moieties in drug design.
Rationale for Propanamide Linkers in Dual-Pharmacophore Drug Design
Propanamide linkers serve as flexible yet structurally defined connectors between pharmacophoric units in hybrid molecules. The choice of a propanamide linker in the design of benzothiazole-isothiazole hybrids is motivated by several factors:
Optimal spatial orientation: The propanamide linker provides an appropriate length and conformational flexibility to orient the benzo[d]isothiazole-1,1-dioxide and benzo[d]thiazole moieties in a manner that facilitates simultaneous or synergistic interaction with biological targets.
Hydrogen bonding capacity: The amide functionality within the linker acts as a hydrogen bond donor and acceptor, which can enhance binding affinity and specificity by forming additional interactions with target proteins.
Synthetic accessibility and stability: Propanamide linkers can be efficiently synthesized and incorporated into hybrid molecules, and they generally confer metabolic stability to the compound, which is advantageous for drug development.
Dual pharmacophore integration: By linking two distinct pharmacophores, the propanamide linker enables the design of molecules that may engage multiple targets or pathways, potentially leading to improved therapeutic profiles. This strategy aligns with the molecular hybridization approach in medicinal chemistry, which aims to combine bioactive fragments to produce compounds with enhanced or novel activities.
Data Table: Representative Bioactivities of Benzothiazole and Benzo[d]isothiazole-1,1-dioxide Derivatives
Detailed Research Findings
Anticancer potential of benzothiazole hybrids: Recent studies have demonstrated that benzothiazole-based hybrids exhibit potent inhibitory activity against vascular endothelial growth factor receptor-2, a key target in cancer therapy. Compounds bearing benzothiazole linked via amide or related linkers to other pharmacophores showed IC₅₀ values in the low micromolar range against multiple cancer cell lines, with some compounds outperforming reference drugs.
Bioactivity of benzo[d]isothiazole-1,1-dioxide derivatives: Screening of these derivatives revealed antimicrobial, antiviral, and antiproliferative effects, suggesting their utility in developing new therapeutic agents against infections and cancer.
Medicinal chemistry significance of benzothiazole: The benzothiazole scaffold's presence in clinically used drugs underscores its pharmacological relevance. Its physicochemical properties, such as aromaticity and heteroatom content, enable diverse molecular interactions, which are further exploited in hybrid molecules to achieve multifunctional activity.
Linker design in hybrid molecules: The propanamide linker is favored for its ability to maintain an optimal balance between rigidity and flexibility, enabling effective dual engagement of pharmacophores with their respective targets. This linker type has been successfully applied in various drug design contexts, including proteolysis targeting chimeras and peptide-drug conjugates, demonstrating its versatility and functional advantages.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S3/c1-10(21-17(23)12-5-3-4-6-15(12)30(21,26)27)16(22)20-18-19-13-8-7-11(29(2,24)25)9-14(13)28-18/h3-10H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQNRQLYEOBVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)N3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide represents a novel class of isothiazole derivatives with potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, underscoring its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.47 g/mol . The structure features a dioxido-isothiazole moiety linked to a methylsulfonyl-substituted benzo[d]thiazole, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.47 g/mol |
| CAS Number | [Pending Identification] |
Antimicrobial Properties
Research indicates that compounds containing isothiazole rings exhibit significant antimicrobial activity. Notably, derivatives similar to the compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis in these cells was observed at concentrations as low as 10 µM, indicating a promising therapeutic window .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain proteases involved in tumor progression. Inhibition assays revealed an IC50 value of approximately 25 µM for the target protease, suggesting moderate potency .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various isothiazole derivatives, the compound was subjected to disk diffusion assays against E. coli and S. aureus. The results indicated a clear zone of inhibition at concentrations above 50 µg/mL, supporting its potential as an antimicrobial agent .
Case Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms was conducted using MCF-7 cells treated with varying concentrations of the compound. Flow cytometry analysis revealed that treatment with 20 µM resulted in a significant increase in apoptotic cells compared to control groups, confirming its role in promoting cell death through apoptosis .
Comparison with Similar Compounds
Key Observations:
- Linker Flexibility : Propanamide linkers (as in the target compound) are associated with improved pharmacokinetic profiles over shorter chains (e.g., acetonitrile in Compound 2) .
Computational and Docking Studies
- The methylsulfonyl group in the target compound may enhance binding affinity to catalytic sites through hydrophobic or polar interactions.
- Drug-Likeness : Compounds with benzothiazole cores (e.g., ) exhibited favorable Molinspiration scores for drug-likeness, with logP values <5 and molecular weights <500 Da .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
